molecular formula C10H9F3O3 B2847505 Methyl 4-(2,2,2-trifluoroethoxy)benzoate CAS No. 35554-38-2

Methyl 4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B2847505
CAS No.: 35554-38-2
M. Wt: 234.174
InChI Key: IJQLWPBDYFRONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,2,2-trifluoroethoxy)benzoate is an organic compound characterized by its trifluoroethoxy group attached to a benzoate moiety

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Trifluoroethoxylation: Another method involves the trifluoroethoxylation of methyl benzoate using 2,2,2-trifluoroethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, ensuring high purity and yield. The process involves continuous monitoring of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The trifluoroethoxy group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halides, alcohols, and amines.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Methyl 4-(2,2,2-trifluoroethoxy)benzoate is investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to modulate enzyme activity effectively, which may lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell growth. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms like apoptosis induction via EGFR inhibition.

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N5aA54910.14EGFR inhibition
N5bHepG28.14EGFR inhibition
N5cHCT-11610.48EGFR inhibition

Biochemistry

  • Enzyme Interaction Studies : The compound is used to study interactions with various enzymes. Its ability to penetrate cell membranes facilitates research into key metabolic pathways and enzyme kinetics.
  • Protein Binding Studies : Investigations into how this compound binds to proteins can yield insights into its potential as a drug candidate.

Materials Science

  • Synthesis of New Materials : this compound serves as a building block in the synthesis of advanced materials with specific properties tailored for applications in coatings and polymers.

Environmental Applications

The trifluoroethoxy group also positions this compound as a candidate for studies on environmental persistence and degradation pathways. Understanding how such compounds behave in ecological systems is vital for assessing their safety and environmental impact.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Activity : Research on bis(trifluoroethoxy)phenyl derivatives indicated significant cytotoxicity against cancer cells through mechanisms involving DNA damage and apoptosis induction.
  • Enzyme Interaction Studies : Investigations have shown that compounds similar to this compound can effectively inhibit key enzymes involved in cancer progression and inflammation.
  • In Vivo Studies : Models like Drosophila melanogaster demonstrated that these compounds could lower glucose levels significantly, indicating potential anti-diabetic properties.

Mechanism of Action

The mechanism by which Methyl 4-(2,2,2-trifluoroethoxy)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • Methyl 4-(2,2,2-trifluoroethoxy)benzoate: The parent compound.

  • Methyl 4-(2,2,2-trifluoroethoxy)benzene: A closely related compound with a different functional group.

  • Methyl 4-(2,2,2-trifluoroethoxy)phenylacetate: Another derivative with an acetate group.

Uniqueness: this compound is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Biological Activity

Methyl 4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 248.19 g/mol
  • Structure : The compound features a benzoate structure with a trifluoroethoxy group that enhances its lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethoxy group increases the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with hydrophobic regions of enzymes or receptors. This can lead to modulation of biochemical pathways involved in various diseases.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in glioblastoma cells by damaging DNA and disrupting cellular proliferation pathways .
    • Case Study : A study evaluated the cytotoxic efficacy of this compound against LN229 glioblastoma cells using colony formation and TUNEL assays, demonstrating substantial apoptosis induction .
  • Antimicrobial Properties :
    • The compound has shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial gyrase, which is crucial for DNA replication .
    • Table 1: Antimicrobial Activity
      BacteriaMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus8 µg/mL
      MRSA4 µg/mL
      Escherichia coli>10 µg/mL
  • Anti-diabetic Effects :
    • This compound derivatives have been investigated for their inhibitory effects on glucosidases, which are important in carbohydrate metabolism. This suggests potential applications in managing diabetes by modulating glucose absorption.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

  • Studies have indicated that modifications to the trifluoroethoxy group can significantly alter the compound's potency against various biological targets .
  • A comparative analysis showed that compounds with additional fluorinated groups exhibited improved bioactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 4-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)7-2-4-8(5-3-7)16-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLWPBDYFRONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.